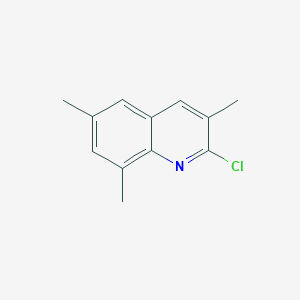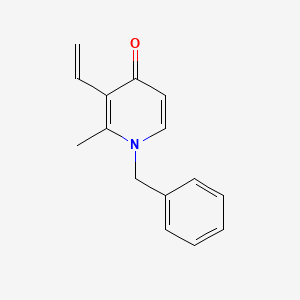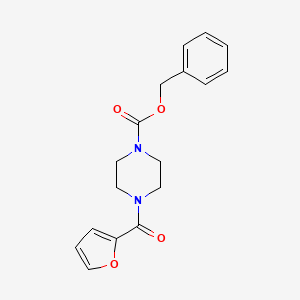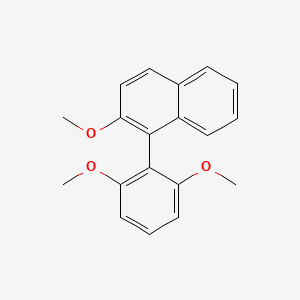methanone CAS No. 921230-74-2](/img/structure/B12627897.png)
[4-(3,5-Dichlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a fluoropyridinyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the dichlorophenyl and fluoropyridinyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes or receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone
- 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone
- 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone
Uniqueness
Compared to similar compounds, 4-(3,5-Dichlorophenyl)piperazin-1-ylmethanone is unique due to the presence of the fluorine atom in the pyridinyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
CAS No. |
921230-74-2 |
|---|---|
Molecular Formula |
C16H14Cl2FN3O |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
[4-(3,5-dichlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C16H14Cl2FN3O/c17-11-8-12(18)10-13(9-11)21-4-6-22(7-5-21)16(23)14-2-1-3-20-15(14)19/h1-3,8-10H,4-7H2 |
InChI Key |
ZMJQFUZTTLFZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=C(N=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)
![ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12627817.png)

![Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane](/img/structure/B12627825.png)
![N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12627835.png)


![5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride](/img/structure/B12627841.png)
![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate](/img/structure/B12627844.png)


![2-Amino-5-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B12627856.png)

![4-Nitro-3-[(propan-2-yl)oxy]aniline](/img/structure/B12627874.png)
